Endodan

Catalog No.
S527488
CAS No.
33813-20-6
M.F
C4H4N2S3
M. Wt
176.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endodan

CAS Number

33813-20-6

Product Name

Endodan

IUPAC Name

5,6-dihydroimidazo[2,1-c][1,2,4]dithiazole-3-thione

Molecular Formula

C4H4N2S3

Molecular Weight

176.3 g/mol

InChI

InChI=1S/C4H4N2S3/c7-4-6-2-1-5-3(6)8-9-4/h1-2H2

InChI Key

BFTGQIQVUVTBJU-UHFFFAOYSA-N

SMILES

C1CN2C(=N1)SSC2=S

solubility

Soluble in DMSO

Synonyms

Endodan, ethylene thiuram monosulfide, ethylenebisdiisothiocyanato sulfide, ethylenebisthiuram monosulfide

Canonical SMILES

C1CN2C(=N1)SSC2=S

The exact mass of the compound Endodan is 175.9537 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Effectiveness as a Pesticide

  • Entomological Studies: Early research focused on Endodan's efficacy against various insects and mites. Studies evaluated its effectiveness in controlling pests on crops like cotton, vegetables, and fruits (Source).

Toxicological Effects

  • Mammalian Toxicity: Research has explored the potential health risks of Endodan exposure in humans and animals. Studies have investigated its acute and chronic toxicity, with findings suggesting potential neurotoxicity, endocrine disruption, and carcinogenicity (Source: ).

Environmental Impact

  • Persistence and Degradation: Scientific studies have examined Endodan's behavior in the environment. Research has focused on its persistence in soil and water, as well as its potential for bioaccumulation in the food chain (Source: ).

Regulation and Risk Assessment

  • Safety Evaluations: Due to concerns about its safety, Endodan has been extensively studied by regulatory agencies. Research has informed risk assessments to determine its potential hazards and establish safe use guidelines (Source).

Endodan is a pharmaceutical compound that combines oxycodone and aspirin, primarily used for the management of moderate to severe pain. Oxycodone is an opioid analgesic, while aspirin serves as a non-steroidal anti-inflammatory drug (NSAID). This combination aims to enhance analgesic efficacy while potentially reducing the required dose of each component, thereby minimizing side effects associated with higher doses of opioids alone .

The primary active ingredient, oxycodone, undergoes extensive hepatic metabolism through several key reactions:

  • N-Demethylation: Catalyzed by cytochrome P450 enzymes CYP3A4 and CYP3A5, converting oxycodone into noroxycodone.
  • O-Demethylation: Mediated by CYP2D6, leading to the formation of oxymorphone.
  • Further Oxidation: Noroxycodone can be oxidized to noroxymorphone, which also exhibits activity at opioid receptors.

These metabolic pathways are crucial as they influence the pharmacokinetics and pharmacodynamics of the drug, affecting both efficacy and safety profiles .

Endodan exhibits significant analgesic properties due to the synergistic effects of its components. Oxycodone binds to mu-opioid receptors in the central nervous system, providing pain relief, while aspirin reduces inflammation and fever through inhibition of cyclooxygenase enzymes. The combination may lead to improved pain management outcomes compared to either drug alone .

Side Effects

Common side effects include nausea, dizziness, constipation, and potential respiratory depression. Serious adverse reactions may involve severe allergic reactions, gastrointestinal bleeding, or respiratory arrest .

The synthesis of Endodan involves combining oxycodone hydrochloride with aspirin in a controlled environment. The process typically includes:

  • Dissolution: Both compounds are dissolved in suitable solvents.
  • Mixing: The solutions are thoroughly mixed to ensure uniform distribution.
  • Formulation: The mixture is then formulated into tablet form with appropriate excipients for stability and bioavailability.

This method ensures that the final product maintains the desired pharmacological properties while being safe for consumption .

Endodan has notable interactions with various substances:

  • CYP450 Inhibitors: Drugs that inhibit CYP3A4 can increase oxycodone plasma levels, leading to enhanced effects and side effects.
  • Other Analgesics: Co-administration with other opioids or NSAIDs may heighten the risk of respiratory depression and gastrointestinal complications.
  • Alcohol and Grapefruit Juice: These substances can exacerbate side effects or alter drug metabolism .

It is critical for healthcare providers to monitor patients closely when prescribing Endodan alongside these interacting agents.

Endodan shares similarities with several other pharmaceutical compounds that combine opioids and NSAIDs or other analgesics. Here are some notable comparisons:

CompoundComponentsUnique Features
PercodanOxycodone and AspirinSimilar to Endodan but may differ in formulation
Tylenol #3Codeine and AcetaminophenUses a different opioid; less potent than oxycodone
VicoprofenHydrocodone and IbuprofenCombines a different opioid with a non-steroidal anti-inflammatory drug
NucyntaTapentadolA dual mechanism opioid; less sedation compared to oxycodone

Endodan's uniqueness lies in its specific formulation of oxycodone with aspirin, providing a distinct analgesic profile that balances opioid efficacy with anti-inflammatory action .

The solubility characteristics of Endodan components demonstrate significant pH-dependent behavior that directly impacts bioavailability and therapeutic efficacy. Oxycodone hydrochloride exhibits excellent aqueous solubility, dissolving readily at concentrations of 143-167 milligrams per milliliter in water at room temperature [3] [4] [5]. Under physiological conditions at pH 7.4, oxycodone hydrochloride maintains a solubility of approximately 166 milligrams per milliliter [3], ensuring adequate dissolution in biological fluids.

The compound demonstrates moderate solubility in ethanol at 1 milligram per milliliter [5], indicating its predominantly hydrophilic character. This high aqueous solubility contributes to the rapid onset of action observed clinically, as the oxycodone component can dissolve quickly in gastric and intestinal fluids for subsequent absorption.

Aspirin presents markedly different solubility behavior that varies substantially with environmental pH conditions. At acidic pH 1.2, representative of gastric conditions, aspirin demonstrates limited solubility below 5 milligrams per milliliter [6]. This reduced solubility occurs because aspirin exists predominantly in its protonated, neutral form at low pH values below its pKa of 3.5 [6]. Under physiological buffer conditions at pH 7.2, aspirin solubility increases to approximately 2.7 milligrams per milliliter [7].

The most dramatic solubility enhancement occurs at pH values exceeding 5.0, where aspirin can achieve solubilities exceeding 200 milligrams per milliliter [6]. This phenomenon results from ionization of the carboxylic acid group, forming the more soluble aspirin anion. However, prolonged exposure to basic conditions above pH 7.4 leads to hydrolytic degradation, converting aspirin to salicylic acid and acetic acid [7].

ComponentSolvent/ConditionsSolubility (mg/mL)Reference
Oxycodone HydrochlorideWater (room temperature)143-167 [3] [4] [5]
Oxycodone HydrochlorideWater (pH 7.4)166 [3]
Oxycodone HydrochlorideEthanol1 [5]
AspirinWater (pH 1.2)<5 [6]
AspirinPBS (pH 7.2)2.7 [7]
AspirinWater (pH > 5)>200 [6]

Partition Coefficient (Log P) Determination

The partition coefficient represents a fundamental physicochemical parameter governing drug permeability and tissue distribution. Oxycodone demonstrates a log P value of 0.7 in the octanol-water system at pH 7 [8] [3]. This moderate lipophilicity indicates balanced hydrophilic and lipophilic characteristics, facilitating both aqueous solubility and membrane permeation.

The partition coefficient was determined using the shake flask method, involving equilibration of oxycodone between presaturated n-octanol and aqueous phases [8]. This log P value of 0.7 positions oxycodone in an optimal range for oral bioavailability, as compounds with log P values between 0 and 3 typically exhibit favorable absorption characteristics.

Comparative analysis reveals that oxycodone demonstrates similar lipophilicity to morphine (log P 0.5) but significantly lower lipophilicity than fentanyl (log P 399) or pethidine (log P 10.5) [8]. This moderate lipophilicity contributes to oxycodone's favorable pharmacokinetic profile, including high oral bioavailability of 60-87% and adequate blood-brain barrier penetration for analgesic activity [3].

Aspirin partition coefficient data demonstrates pH-dependent behavior due to its weak acidic nature. At physiological pH, aspirin exists as a mixture of ionized and non-ionized forms, with the non-ionized fraction contributing to membrane permeation and tissue distribution. The ionization state significantly influences both solubility and permeability characteristics, creating a complex relationship between pH and bioavailability.

pH-Dependent Stability Characteristics

The stability profiles of Endodan components under varying pH conditions reveal distinct behaviors that impact formulation development and clinical performance. Oxycodone demonstrates excellent stability under physiological conditions at pH 7.4, with approximately 45% plasma protein binding at 37°C [3] [9]. The compound maintains structural integrity across the physiological pH range, with release characteristics remaining pH-independent in controlled-release formulations [10] [11].

This pH-independent release behavior ensures consistent drug delivery regardless of gastrointestinal pH variations, contributing to predictable pharmacokinetic profiles. Oxycodone exhibits stability in human plasma for up to 24 hours at room temperature and maintains potency for 460 days when stored at -20°C [12]. The compound also demonstrates resilience to freeze-thaw cycles, maintaining 97-103% of initial concentration after three freeze-thaw cycles [12].

Aspirin demonstrates marked pH-dependent stability characteristics that significantly influence its pharmaceutical behavior. Under acidic conditions at pH 1.2, aspirin exists predominantly in its protonated, molecular form, which exhibits enhanced chemical stability but reduced aqueous solubility [6] [13]. The compound remains stable in dry air but gradually hydrolyzes in moist conditions to form salicylic acid and acetic acid [14].

At basic pH conditions exceeding 7.4, aspirin undergoes rapid hydrolysis, necessitating careful formulation considerations to prevent degradation [7]. The hydrolysis reaction proceeds through nucleophilic attack on the ester carbonyl carbon, resulting in cleavage of the acetyl group. This pH-dependent degradation has important implications for stability testing and shelf-life determination.

ComponentpH ConditionStability/BehaviorReference
OxycodonepH 7.4 (physiological)Stable, 45% protein binding [3] [9]
Oxycodone (release)pH independentRelease independent of pH [10] [11]
AspirinpH 1.2 (acidic)Mostly protonated, lower solubility [6] [13]
AspirinpH > 7.4 (basic)Hydrolysis to salicylic acid [7]

Thermal Behavior Analysis via DSC/TGA

Thermal analysis through differential scanning calorimetry and thermogravimetric analysis provides essential information regarding the thermal stability, phase transitions, and decomposition pathways of Endodan components. These techniques enable comprehensive characterization of thermal behavior under controlled heating conditions.

Oxycodone hydrochloride exhibits a melting point range of 218-223°C as determined by differential scanning calorimetry [15]. The compound demonstrates thermal stability up to its melting point, with no significant decomposition events observed below this temperature. The narrow melting range indicates high crystalline purity and structural uniformity of the pharmaceutical material.

Thermogravimetric analysis reveals that oxycodone maintains thermal stability up to approximately 185°C before significant mass loss begins [12]. The thermal decomposition follows a multi-step process, with metabolites including noroxycodone and oxymorphone forming through specific enzymatic pathways rather than simple thermal degradation [12].

Aspirin demonstrates more complex thermal behavior due to its propensity for thermal decomposition. Differential scanning calorimetry reveals a melting point of 135-140°C, with slight variations depending on crystalline form and purity [16] [17] [18]. The compound exhibits an endothermic melting transition with an enthalpy of fusion of approximately 178 joules per gram [18].

Thermal decomposition of aspirin begins at approximately 150°C, as evidenced by thermogravimetric analysis [19] [18]. The decomposition proceeds through a two-step mechanism, with initial formation of acetic acid and salicylic acid through hydrolysis of the ester bond [19] [20]. Mass spectrometric analysis of evolved gases confirms the formation of acetic acid, salicylic acid, carbon dioxide, and phenol during thermal degradation [19].

The first decomposition step occurs between 150-300°C with approximately 60% mass loss, attributed to the formation and volatilization of acetic acid [20]. The second step involves further decomposition of salicylic acid to form phenol and carbon dioxide at temperatures exceeding 300°C [19]. This thermal behavior has important implications for processing conditions and stability during manufacturing operations.

Simultaneous thermal analysis combining thermogravimetric analysis and differential scanning calorimetry provides comprehensive thermal characterization [21]. This approach enables correlation of mass changes with thermal events, facilitating identification of specific decomposition mechanisms and thermal stability ranges for both components of the Endodan formulation.

ComponentPropertyValueMethodReference
OxycodoneLog P (octanol/water, pH 7)0.7Shake flask [8] [3]
Oxycodone HydrochlorideMelting Point (°C)218-223DSC [15]
AspirinMelting Point (°C)135-140DSC [16] [17] [18]
AspirinThermal Decomposition Onset (°C)150TGA [19] [18]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Exact Mass

175.9537

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NG03351C2T

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

33813-20-6

Wikipedia

Ethylene bisthiuram monosulfide

Use Classification

Fungicides, Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Last modified: 08-15-2023
1: Tokunaga T, Saito K, Kuno K, Higuchi K, Yamamoto Y, Yamamoto T. Removal of carbon contamination in ETEM by introducing Ar during electron beam irradiation. J Microsc. 2018 Sep 25. doi: 10.1111/jmi.12759. [Epub ahead of print] PubMed PMID: 30252129.
2: Zhang X, He Y, Liu J, Bowden ME, Kovarik L, Mao SX, Wang C, De Yoreo JJ, Rosso KM. Accessing crystal-crystal interaction forces with oriented nanocrystal atomic force microscopy probes. Nat Protoc. 2018 Sep;13(9):2005-2030. doi: 10.1038/s41596-018-0027-4. PubMed PMID: 30190550.
3: Roddatis V, Bongers MD, Vink R, Burlaka V, Čížek J, Pundt A. Insights into Hydrogen Gas Environment-Promoted Nanostructural Changes in Stressed and Relaxed Palladium by Environmental Transmission Electron Microscopy and Variable-Energy Positron Annihilation Spectroscopy. J Phys Chem Lett. 2018 Sep 20;9(18):5246-5253. doi: 10.1021/acs.jpclett.8b02363. Epub 2018 Aug 30. PubMed PMID: 30152701.
4: Etem EÖ, Ceylan GG, Özaydın S, Ceylan C, Özercan I, Kuloğlu T. The increased expression of Piezo1 and Piezo2 ion channels in human and mouse bladder carcinoma. Adv Clin Exp Med. 2018 Aug;27(8):1025-1031. doi: 10.17219/acem/71080. PubMed PMID: 30010255.
5: Kamiuchi N, Sun K, Aso R, Tane M, Tamaoka T, Yoshida H, Takeda S. Self-activated surface dynamics in gold catalysts under reaction environments. Nat Commun. 2018 May 25;9(1):2060. doi: 10.1038/s41467-018-04412-4. PubMed PMID: 29802253; PubMed Central PMCID: PMC5970267.
6: Matsuda J, Kawasaki T, Futamura S, Kawabata T, Taniguchi S, Sasaki K. In situ transmission electron microscopic observations of redox cycling of a Ni-ScSZ cermet fuel cell anode. Microscopy (Oxf). 2018 Oct 1;67(5):251-258. doi: 10.1093/jmicro/dfy025. PubMed PMID: 29788326.
7: Banjak H, Grenier T, Epicier T, Koneti S, Roiban L, Gay AS, Magnin I, Peyrin F, Maxim V. Evaluation of noise and blur effects with SIRT-FISTA-TV reconstruction algorithm: Application to fast environmental transmission electron tomography. Ultramicroscopy. 2018 Jun;189:109-123. doi: 10.1016/j.ultramic.2018.03.022. Epub 2018 Apr 12. PubMed PMID: 29655113.
8: Carkci S, Etem EO, Ozaydin S, Karakeci A, Tektemur A, Ozan T, Orhan I. Ion channel gene expressions in infertile men: A case-control study. Int J Reprod Biomed (Yazd). 2017 Dec;15(12):749-756. PubMed PMID: 29492471; PubMed Central PMCID: PMC5816234.
9: Bal R, Ozturk G, Etem EO, Him A, Cengiz N, Kuloglu T, Tuzcu M, Yildirim C, Tektemur A. Modulation of Excitability of Stellate Neurons in the Ventral Cochlear Nucleus of Mice by ATP-Sensitive Potassium Channels. J Membr Biol. 2018 Feb;251(1):163-178. doi: 10.1007/s00232-017-0011-x. Epub 2018 Jan 29. PubMed PMID: 29379989.
10: Zhang L, Tang Y, Peng Q, Yang T, Liu Q, Wang Y, Li Y, Du C, Sun Y, Cui L, Yang F, Shen T, Shan Z, Huang J. Ceramic nanowelding. Nat Commun. 2018 Jan 8;9(1):96. doi: 10.1038/s41467-017-02590-1. PubMed PMID: 29311678; PubMed Central PMCID: PMC5758820.
11: Parent LR, Pham CH, Patterson JP, Denny MS Jr, Cohen SM, Gianneschi NC, Paesani F. Pore Breathing of Metal-Organic Frameworks by Environmental Transmission Electron Microscopy. J Am Chem Soc. 2017 Oct 11;139(40):13973-13976. doi: 10.1021/jacs.7b06585. Epub 2017 Sep 27. PubMed PMID: 28942647.
12: Ramade J, Langlois C, Pellarin M, Piccolo L, Lebeault MA, Epicier T, Aouine M, Cottancin E. Tracking the restructuring of oxidized silver-indium nanoparticles under a reducing atmosphere by environmental HRTEM. Nanoscale. 2017 Sep 21;9(36):13563-13574. doi: 10.1039/c7nr02986a. PubMed PMID: 28876014.
13: Lagrow AP, Alyami NM, Lloyd DC, Bakr OM, Boyes ED, Gai PL. In situ oxidation and reduction of triangular nickel nanoplates via environmental transmission electron microscopy. J Microsc. 2018 Feb;269(2):161-167. doi: 10.1111/jmi.12621. Epub 2017 Aug 29. PubMed PMID: 28850665.
14: Burlaka V, Roddatis V, Bongers MD, Pundt A. Defect generation in Pd layers by 'smart' films with high H-affinity. Sci Rep. 2017 Aug 25;7(1):9564. doi: 10.1038/s41598-017-09900-z. PubMed PMID: 28842694; PubMed Central PMCID: PMC5573398.
15: Gänzler AM, Casapu M, Vernoux P, Loridant S, Cadete Santos Aires FJ, Epicier T, Betz B, Hoyer R, Grunwaldt JD. Tuning the Structure of Platinum Particles on Ceria In Situ for Enhancing the Catalytic Performance of Exhaust Gas Catalysts. Angew Chem Int Ed Engl. 2017 Oct 9;56(42):13078-13082. doi: 10.1002/anie.201707842. Epub 2017 Sep 18. PubMed PMID: 28796399.
16: Lin PA, Gomez-Ballesteros JL, Burgos JC, Balbuena PB, Natarajan B, Sharma R. Direct evidence of atomic-scale structural fluctuations in catalyst nanoparticles. J Catal. 2017 May;349:149-155. doi: 10.1016/j.jcat.2017.03.009. Epub 2017 Apr 3. PubMed PMID: 28740274; PubMed Central PMCID: PMC5520650.
17: Buran İ, Etem EÖ, Tektemur A, Elyas H. Treatment with TREK1 and TRPC3/6 ion channel inhibitors upregulates microRNA expression in a mouse model of chronic mild stress. Neurosci Lett. 2017 Aug 24;656:51-57. doi: 10.1016/j.neulet.2017.07.017. Epub 2017 Jul 14. PubMed PMID: 28716528.
18: Roiban L, Li S, Aouine M, Tuel A, Farrusseng D, Epicier T. Fast 'Operando' electron nanotomography. J Microsc. 2018 Feb;269(2):117-126. doi: 10.1111/jmi.12557. Epub 2017 Apr 10. PubMed PMID: 28394413.
19: Baier S, Damsgaard CD, Klumpp M, Reinhardt J, Sheppard T, Balogh Z, Kasama T, Benzi F, Wagner JB, Schwieger W, Schroer CG, Grunwaldt JD. Stability of a Bifunctional Cu-Based Core@Zeolite Shell Catalyst for Dimethyl Ether Synthesis Under Redox Conditions Studied by Environmental Transmission Electron Microscopy and In Situ X-Ray Ptychography. Microsc Microanal. 2017 Jun;23(3):501-512. doi: 10.1017/S1431927617000332. Epub 2017 Apr 5. PubMed PMID: 28376946.
20: Stunder D, Seckler T, Joosten S, Zink MD, Driessen S, Kraus T, Marx N, Napp A. In Vivo Study of Electromagnetic Interference With Pacemakers Caused by Everyday Electric and Magnetic Fields. Circulation. 2017 Feb 28;135(9):907-909. doi: 10.1161/CIRCULATIONAHA.116.024558. PubMed PMID: 28242642.

Explore Compound Types